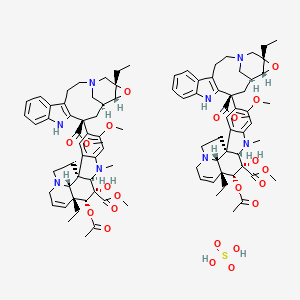
(-)-Galanthaminyl (-)-Camphanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of galanthamine and its derivatives, including (-)-Galanthaminyl (-)-Camphanate, has been explored through various approaches. A notable method for synthesizing (+/-)-galanthamine involves a novel approach starting from commercially available materials, utilizing a succession of semipinacol rearrangement/desilyation/cyclization and Saegusa-Ito oxidation (Hu et al., 2006). Additionally, the synthesis of galanthamine from isovanillin and tyramine, followed by separation into its diastereoisomeric camphanate esters, offers an efficient route to obtaining natural (-)-galanthamine (Szewczyk et al., 1995).
Molecular Structure Analysis
The structural characterization of camphanates, closely related to the study of this compound, has been conducted. For example, the X-ray crystal structures of camphanates derived from diastereoisomers of 4-phenyl-3-bromo-2-butanol have been determined, highlighting the stereochemical configurations relevant to the synthesis of galanthamine derivatives (Carpy et al., 1995).
Chemical Reactions and Properties
The chemical properties of galanthamine involve its ability to act as an acetylcholinesterase inhibitor. The synthesis and biological exploration of galanthamine-like molecules aim to discover compounds with biological activities beyond those of the natural product, indicating the chemical versatility and potential for diverse reactions and properties of galanthamine derivatives (Pelish et al., 2001).
Physical Properties Analysis
Although specific studies directly analyzing the physical properties of this compound were not identified, the physical properties of galanthamine and its derivatives generally include their crystalline form and optical activity. These properties are crucial for the separation and identification processes in synthesis studies.
Chemical Properties Analysis
The chemical properties of galanthamine, serving as the base molecule for this compound, include its notable acetylcholinesterase inhibitory activity. This biological activity stems from its chemical structure, enabling it to interact with the enzyme's active site. The exploration of galanthamine's analogs and derivatives, including camphanate esters, focuses on enhancing or discovering new biological activities beyond acetylcholinesterase inhibition, reflecting the compound's complex chemical behavior (Harvey, 1995).
Aplicaciones Científicas De Investigación
(-)-Galanthamine, a compound related to (-)-Galanthaminyl (-)-Camphanate, has been evaluated for its potential as a treatment for Alzheimer's disease, given its role as an acetylcholinesterase inhibitor. A study reported a synthesis method for (-)-galanthamine, which could be crucial for its pharmaceutical applications (Szewczyk et al., 1995).
Research on the isolation of xanthones from Gentiana campestris, which exhibited significant inhibition of acetylcholinesterase activity, identified compounds with similar effects to galanthamine. This finding highlights the importance of galanthamine and its derivatives in Alzheimer's disease research (Urbain et al., 2004).
Galanthamine, obtained from Amaryllidaceae plants, is a key compound in Alzheimer's disease treatment. A study developed and validated a GC-MS method for rapid determination of galanthamine in various plant sources, which is important for quality control in pharmaceutical applications (Berkov et al., 2011).
A study investigating the effects of galanthamine on cell toxicity and DNA strand breaks induced by beta-amyloid peptide found that galanthamine significantly reduced cytotoxicity and genotoxicity. This provides insight into its neuroprotective properties in the context of Alzheimer's disease (Castillo et al., 2016).
The selective inhibition of human acetylcholinesterase by galanthamine was demonstrated in vitro and in vivo, confirming its potential as a treatment for Alzheimer's disease. The study emphasized its selectivity for acetylcholinesterase over butyrylcholinesterase (Thomsen & Kewitz, 1990).
An overview of galanthamine's development as a drug against Alzheimer's disease was presented, tracing its history from observational studies to its use in modern medicine. This highlights the ethnopharmacological and clinical significance of galanthamine (Heinrich & Teoh, 2004).
Propiedades
IUPAC Name |
[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] (1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOVZHCREOELKA-WDMQBYORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

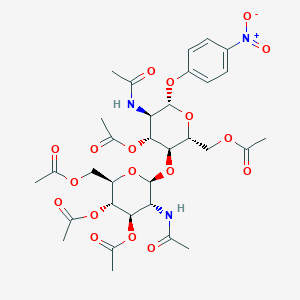
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
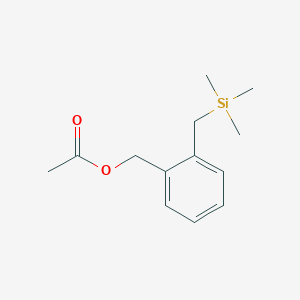
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)
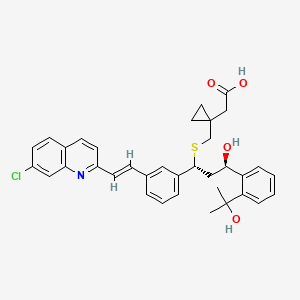

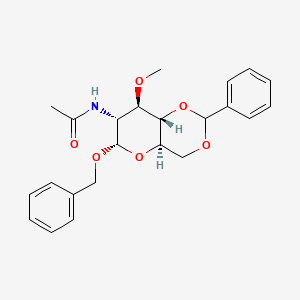
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)
